molecular formula C12H11N5O2S2 B2588275 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034265-82-0

4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2588275
CAS No.: 2034265-82-0
M. Wt: 321.37
InChI Key: DWLGLBSAWUOHDT-UHFFFAOYSA-N
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Description

4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C12H11N5O2S2 and its molecular weight is 321.37. The purity is usually 95%.
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Biological Activity

The compound 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel chemical entity that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure combining a benzo[c][1,2,5]thiadiazole moiety with a sulfonyl group attached to a dihydropyrazolo[1,5-a]pyrazine core. The molecular formula is C13H10N4O2SC_{13}H_{10}N_4O_2S, and it has been synthesized through various organic reactions that optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 32.6 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like itraconazole (MIC = 47.5 µg/mL) .
  • The presence of the sulfonyl group in the structure enhances solubility and bioavailability, contributing to the observed antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Notably:

  • Studies indicate that derivatives similar to this compound can induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and activation of caspases .
  • A specific derivative demonstrated cytostatic effects against pancreatic cancer cell lines (DAN-G), suggesting that modifications in the structure can lead to enhanced activity against specific cancer types .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It potentially interacts with specific receptors or transporters in cells, altering their function and leading to therapeutic effects.
  • Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) may contribute to the cytotoxicity observed in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives revealed that those with structural similarities to our compound exhibited promising antibacterial activities. The disk diffusion method was employed to assess the effectiveness against Candida albicans and Staphylococcus aureus, showing significant zones of inhibition compared to control groups .

Study 2: Anticancer Properties

In vitro assays using human cancer cell lines demonstrated that modifications in the pyrazolo[1,5-a]pyrazine core significantly affected the cytotoxicity profiles. One derivative showed an IC50 value of 15 µM against breast cancer cells, indicating strong potential for further development as an anticancer agent .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus32.6 µg/mL
AntibacterialEscherichia coli47.5 µg/mL
Cytostatic ActivityPancreatic Cancer (DAN-G)IC50 = 15 µM
Cytotoxic ActivityBreast Cancer CellsIC50 = 15 µM

Properties

IUPAC Name

4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S2/c18-21(19,11-3-1-2-10-12(11)15-20-14-10)16-6-7-17-9(8-16)4-5-13-17/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLGLBSAWUOHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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